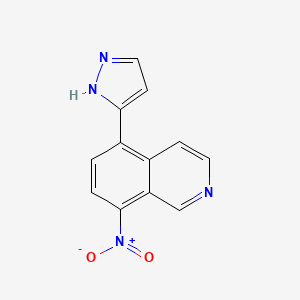

8-nitro-5-(1H-pyrazol-5-yl)isoquinoline

描述

Foundational Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemistry, biology, and materials science. nio.res.in Their structural diversity is immense, with heteroatoms like nitrogen, oxygen, and sulfur imparting unique physicochemical properties that are distinct from their carbocyclic analogs. researchgate.net This versatility makes them indispensable building blocks in numerous scientific and industrial applications. nio.res.in

In medicinal chemistry, heterocyclic scaffolds form the core of a vast majority of pharmaceuticals. researchgate.net It is estimated that over 85% of all biologically active chemical compounds contain a heterocycle. researchgate.net Their prevalence is seen in natural products like alkaloids and antibiotics, as well as in synthetic drugs designed to treat a wide array of diseases, including cancer, infections, and inflammatory conditions. researchgate.netnih.gov Beyond medicine, these compounds are crucial in the development of agrochemicals, functional dyes, conducting polymers, and other advanced materials. nio.res.innih.gov The ability of chemists to manipulate the structure of heterocyclic compounds allows for the creation of new materials with specifically tailored properties, ensuring their central role in scientific innovation. nio.res.in

Historical Development and Evolution of Isoquinoline (B145761) and Pyrazole (B372694) Derivatives as Privileged Scaffolds in Medicinal Chemistry

The isoquinoline and pyrazole ring systems are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple biological targets with high affinity, leading to a broad range of pharmacological activities. researchgate.net

Isoquinoline , a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1885. nih.gov Its significance in medicinal chemistry began with the discovery of isoquinoline alkaloids from natural sources, such as papaverine (B1678415) from the opium poppy. nih.gov These natural products demonstrated potent biological effects, including analgesic, antimicrobial, and anti-inflammatory properties. thieme-connect.de Over the decades, synthetic chemists have developed numerous methods to create isoquinoline derivatives, moving beyond traditional techniques like the Bischler–Napieralski and Pictet–Spengler reactions to more advanced transition-metal-catalyzed syntheses. researchgate.netnih.gov This has expanded the library of isoquinoline-based compounds, leading to their investigation and use as antitumor, antiviral, and antihypertensive agents, among others. asianpubs.orgorganic-chemistry.org

Pyrazole , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized in 1889. wikipedia.org The term was coined by Ludwig Knorr in 1883 after he condensed an acetoacetic ester with phenylhydrazine. wikipedia.org Pyrazole derivatives have played a crucial role in medicinal chemistry due to their diverse chemical reactivity and biological significance. wikipedia.org The pyrazole ring is a key component in several clinically approved drugs, such as the anti-inflammatory celecoxib (B62257) (Celebrex) and the anabolic steroid stanozolol. Researchers have extensively explored pyrazole derivatives for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and anticonvulsant properties. wikipedia.org The versatility of the pyrazole scaffold allows it to serve as a foundational structure for developing new therapeutic agents. wikipedia.org

The combination of these two privileged scaffolds into a single hybrid molecule is a strategy employed by medicinal chemists to explore new chemical space and potentially discover agents with enhanced potency or novel mechanisms of action.

Structural Context of 8-nitro-5-(1H-pyrazol-5-yl)isoquinoline within Isoquinoline-Pyrazole Hybrid Systems

The compound this compound belongs to the class of isoquinoline-pyrazole hybrid systems. This molecular architecture involves the direct linkage of a pyrazole ring to an isoquinoline core. The specific nomenclature indicates a precise arrangement:

Isoquinoline: The foundational bicyclic scaffold.

5-(1H-pyrazol-5-yl): A pyrazole ring is attached to the C-5 position of the isoquinoline ring. The "1H" denotes the position of the hydrogen atom on one of the nitrogen atoms in the pyrazole ring.

8-nitro: A nitro group (NO₂) is substituted at the C-8 position of the isoquinoline ring.

The fusion of these two heterocyclic systems is a rational design strategy in medicinal chemistry. Scientists combine such scaffolds with the aim of creating molecules that may possess enhanced or entirely new biological activities. While extensive research exists on the synthesis and properties of various pyrazolo-isoquinoline isomers and related hybrids, specific research detailing the synthesis or experimental properties of this compound is not prominently available in published scientific literature. However, the structural context can be understood by examining related compounds. For instance, the synthesis of pyrazolo[5,1-a]isoquinolines often involves the annulation (ring-forming) reaction of pyrazole derivatives with alkynes. Other approaches involve multi-component reactions to build pyrazole-quinoline hybrids. nih.govwikipedia.org The presence of a nitro group, an electron-withdrawing substituent, on the isoquinoline ring at the C-8 position would be expected to significantly influence the molecule's electronic properties, reactivity, and potential interactions with biological targets.

Structure

3D Structure

属性

分子式 |

C12H8N4O2 |

|---|---|

分子量 |

240.22 g/mol |

IUPAC 名称 |

8-nitro-5-(1H-pyrazol-5-yl)isoquinoline |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)12-2-1-9(11-4-6-14-15-11)8-3-5-13-7-10(8)12/h1-7H,(H,14,15) |

InChI 键 |

XABHWTOHUDWUNW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C=NC=CC2=C1C3=CC=NN3)[N+](=O)[O-] |

产品来源 |

United States |

Synthesis and Synthetic Methodologies of 8 Nitro 5 1h Pyrazol 5 Yl Isoquinoline and Analogous Structures

Targeted Synthesis of 8-nitro-5-(1H-pyrazol-5-yl)isoquinoline

While specific literature detailing a complete end-to-end synthesis of this compound is not extensively published, its structure suggests logical synthetic routes based on established chemical principles, particularly precursor-based methods that utilize protecting group chemistry.

A common and effective strategy for synthesizing N-unsubstituted pyrazoles, such as the target compound, involves the use of a protecting group on one of the pyrazole (B372694) nitrogen atoms. The tetrahydropyranyl (THP) group is a frequently used acid-labile protecting group for alcohols and N-H bonds in heterocycles. total-synthesis.comcommonorganicchemistry.com Its role is to prevent unwanted side reactions at the pyrazole nitrogen during subsequent synthetic steps, such as the construction or modification of the isoquinoline (B145761) ring.

The synthesis would proceed in two main stages:

Assembly of the Protected Core: The protected precursor, 8-nitro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)isoquinoline, is first synthesized. This could be achieved through various coupling methods (discussed in section 2.2.2) between a suitable 5-substituted-8-nitroisoquinoline and a 1-THP-protected pyrazole derivative. The THP group ensures that the pyrazole couples via its carbon atom (C5) rather than a nitrogen atom. A green, solvent-free method for the quantitative protection of pyrazole with dihydropyran (DHP) has been developed, offering an efficient entry to such precursors. rsc.org

Deprotection: The final step is the removal of the THP group to yield the N-H pyrazole. This is typically accomplished under mild acidic conditions. total-synthesis.com Reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent or trifluoroacetic acid (TFA) in dichloromethane (B109758) are effective for cleaving the THP ether without affecting other sensitive functional groups like the nitro group. nih.gov The mechanism involves protonation of the acetal (B89532) oxygen, followed by cleavage to form a stable carbocation and the free pyrazole. total-synthesis.com

This precursor-based approach provides a robust and clean route to the final product, ensuring that the pyrazole's reactive N-H bond is only revealed at the final stage of the synthesis.

General Strategies for Isoquinoline-Pyrazole Core Construction

The linkage of an isoquinoline system to a pyrazole ring can be accomplished through several powerful synthetic strategies. These methods generally involve either forming one of the heterocyclic rings in the presence of the other or coupling two pre-functionalized heterocyclic precursors.

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, allowing for the rapid construction of complex ring systems with high atom economy.

Aza-Diels-Alder Reactions: The isoquinoline core can be constructed via an aza-Diels-Alder ([4+2] cycloaddition) reaction. This approach involves the reaction of an electron-rich 2-aza-diene with a dienophile, such as an aryne. acs.orgnih.gov Subsequent aromatization of the cycloadduct furnishes the isoquinoline ring. This strategy provides a flexible and time-efficient entry to diversely functionalized isoquinolines. acs.orgbohrium.com

[3+2] Cycloadditions: The pyrazole ring is classically formed via a [3+2] cycloaddition between a 1,3-dipole (like a diazo compound or nitrile imine) and a dipolarophile (an alkyne or alkene). Alternatively, the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis, is one of the most common methods for pyrazole formation. rsc.org

While these methods are powerful for creating fused systems like pyrazolo[5,1-a]isoquinolines through intramolecular annulation nio.res.in, they can also be adapted for constructing non-fused bi-heterocyclic systems by using appropriately substituted precursors.

| Reaction Type | Reactants | Ring Formed | Key Features | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder | N-aryl imine (aza-diene) + Aryne (dienophile) | Isoquinoline | Flexible route to functionalized isoquinolines; requires subsequent aromatization. | acs.orgnih.gov |

| Knorr Pyrazole Synthesis | 1,3-Diketone + Hydrazine | Pyrazole | Widely used; regioselectivity can be an issue with unsymmetrical diketones. | rsc.org |

| [3+2] Dipolar Cycloaddition | Diazo compound + Alkyne | Pyrazole | High atom economy; can be performed under catalyst-free conditions. | - |

| Ruthenium-Catalyzed Annulation | Pyrazole derivative + Alkyne | Fused Pyrazolo[5,1-a]isoquinoline | Direct C-H/N-H bond activation to form a fused polycyclic system. | nio.res.in |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling is particularly prominent for this purpose.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a pyrazole boronic acid or ester) with an organohalide (e.g., a 5-bromo-8-nitroisoquinoline). organic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org This method is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov It has been successfully employed to synthesize various aryl pyrazoles, demonstrating its robustness. nih.govrsc.org

Sonogashira Coupling: This method can be used to construct precursors for intramolecular cyclization. For instance, the palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by an intramolecular hydroamination, provides an efficient route to pyrazolo[5,1-a]isoquinolines. nih.gov

| Reaction | Coupling Partners | Typical Catalyst/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Aryl Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Mild conditions, high functional group tolerance, stable reagents. | nih.govnih.gov |

| Stille | Aryl Halide + Organostannane | Pd(0) catalyst | Tolerant of many functional groups. | - |

| Heck | Aryl Halide + Alkene | Pd(0) catalyst, Base | Forms C-C bonds with alkenes. | nih.gov |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Directly forms aryl-alkyne bonds. | nih.gov |

The presence of a strong electron-withdrawing group, such as a nitro (NO₂) group, on an aromatic ring can render it susceptible to nucleophilic attack. This reaction, known as Nucleophilic Aromatic Substitution (SNAr), provides a direct pathway for introducing nucleophiles onto an aromatic core.

In the context of this compound synthesis, an SNAr reaction could be envisioned between a 5-halo-8-nitroisoquinoline (where halo is F, Cl, Br) and the pyrazolate anion. The reaction proceeds via a two-step addition-elimination mechanism.

Addition: The pyrazolate anion (acting as the nucleophile) attacks the carbon atom bearing the leaving group (the halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the final product.

The nitro group at the 8-position plays a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance, thereby activating the ring towards the nucleophilic attack. This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.

Control of Regioselectivity and Stereoselectivity in Isoquinoline-Pyrazole Synthesis

Achieving the desired constitutional isomer is a critical challenge in the synthesis of substituted heterocycles. Regioselectivity, the control over which position on a molecule reacts, is paramount in these synthetic strategies.

In Pyrazole Synthesis: The Knorr synthesis of pyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine can lead to a mixture of two regioisomers. rsc.orgnih.gov The reaction's regioselectivity is highly dependent on several factors. The initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons. Selectivity is influenced by the steric and electronic properties of the diketone's substituents and the reaction conditions. For instance, using fluorinated alcohols like 2,2-2-trifluoroethanol (TFE) as the solvent has been shown to dramatically increase the regioselectivity in favor of one isomer. conicet.gov.aracs.org Similarly, conducting the reaction in an acidic medium with aprotic dipolar solvents can also yield good regioselectivity. nih.gov

In Isoquinoline Synthesis: In methods like the aza-Diels-Alder reaction, the regioselectivity of the cycloaddition is governed by the electronic properties of the diene and dienophile. The substitution patterns on the reacting partners direct the orientation of the addition. acs.org

In Cross-Coupling Reactions: Regioselectivity in transition-metal catalyzed couplings is generally very high, as the reaction occurs specifically at the positions bearing the halide (or triflate) and the organometallic functionality (e.g., boronic acid). The primary challenge is the regioselective synthesis of the initial functionalized precursors.

Stereoselectivity, which relates to the spatial orientation of atoms, is primarily a concern during non-aromatic intermediate stages, such as the initial cycloadduct in a Diels-Alder reaction, before the final aromatization step leads to the planar isoquinoline product.

Synthetic Utility of Nitroisoquinoline Building Blocks

Nitroisoquinolines serve as versatile and valuable building blocks in organic synthesis, primarily due to the reactivity of the nitro group, which can be transformed into a variety of other functional groups. frontiersin.org This versatility allows for the construction of complex, polyfunctionalized isoquinoline derivatives that are of significant interest in medicinal chemistry and materials science. frontiersin.orgnih.gov The strategic placement of the nitro group on the isoquinoline scaffold activates the molecule for certain reactions and provides a handle for introducing further chemical diversity.

The primary synthetic utility of nitroisoquinolines lies in the reduction of the nitro group to an amino group. nih.gov This transformation is a cornerstone reaction, as the resulting aminoisoquinolines are themselves crucial intermediates for a wide array of subsequent chemical modifications. For instance, 8-nitroquinoline (B147351) is a well-established intermediate for the synthesis of 8-aminoquinoline. google.com This product, 8-aminoquinoline, is a precursor for the synthesis of other important organic compounds, such as 8-hydroxyquinoline (B1678124) and 1,10-phenanthroline (B135089). google.com This classical use highlights the fundamental role of nitroisoquinolines as precursors to key amino-substituted analogs.

In the context of more complex structures analogous to this compound, nitroisoquinoline cores are instrumental in constructing fused heterocyclic systems. A key example is the synthesis of pyrazolo[3,4-g]isoquinolines. In these syntheses, a substituted nitroisoquinoline intermediate is reacted with hydrazine or its derivatives (such as methyl/ethylhydrazinium salts). nih.govresearchgate.net This reaction leads to the formation of a pyrazole ring fused to the isoquinoline framework, yielding pyrazoloisoquinolines in good yields (62-70%). nih.govresearchgate.net The nitro group in the starting material is crucial for the subsequent biological activity of the final product, as seen in studies where nitro-series compounds exhibited better selectivity as kinase inhibitors. nih.govresearchgate.net

The aminoisoquinolines produced from the reduction of nitroisoquinolines open up numerous avenues for further functionalization. The amino group can be diazotized and converted into a wide range of substituents, or it can participate in coupling reactions to build larger molecular architectures. This strategic conversion of the nitro group makes nitroisoquinolines indispensable starting materials for creating libraries of substituted isoquinolines for drug discovery and other applications. frontiersin.org For example, the development of novel kinase inhibitors often relies on the derivatization of such heterocyclic scaffolds. nih.govresearchgate.net

The table below summarizes key synthetic transformations involving nitroisoquinoline building blocks.

| Starting Material (Building Block) | Reagent(s) | Product Type | Application/Significance |

| 8-Nitroquinoline | H₂, Pd/C or other reducing agents | 8-Aminoquinoline | Intermediate for 8-hydroxyquinoline and 1,10-phenanthroline synthesis. google.com |

| Substituted Nitroisoquinoline | H₂N-NH₂·H₂O (Hydrazine hydrate) | Pyrazolo[3,4-g]isoquinoline | Formation of fused heterocyclic systems; scaffolds for kinase inhibitors. nih.govresearchgate.net |

| Nitroalkanes/Nitroarenes (General) | Lewis/Brønsted acids, various nucleophiles | Functionalized oximes, amines | Access to diverse functional groups for complex molecule assembly. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Assignment

A complete NMR analysis, including ¹H, ¹³C, and ¹⁵N NMR experiments, would be indispensable for the structural elucidation of 8-nitro-5-(1H-pyrazol-5-yl)isoquinoline. The proton and carbon chemical shifts would be highly sensitive to the electron-withdrawing nature of the nitro group and the electronic distribution across the fused heterocyclic system.

A key aspect of the NMR investigation would be the definitive assignment of the pyrazole (B372694) tautomer. The pyrazole ring can exist in two tautomeric forms, and multidimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the exact connectivity and spatial relationships between the pyrazole and isoquinoline (B145761) rings. Low-temperature NMR studies could potentially resolve the tautomeric equilibrium by slowing the rate of proton exchange.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups and Molecular Vibrations

The IR and Raman spectra would be expected to exhibit characteristic absorption bands for the nitro group (NO₂), typically observed as strong symmetric and asymmetric stretching vibrations. The heterocyclic moieties of the isoquinoline and pyrazole rings would also give rise to a series of distinct stretching and bending vibrations, which would be sensitive to the substitution pattern and electronic environment.

Detailed analysis of the C-N and N-O stretching and bending modes would offer insights into the degree of electron delocalization within the molecule. The conjugation between the isoquinoline and pyrazole rings, as well as the influence of the nitro group, would affect the bond orders and, consequently, the vibrational frequencies of these groups.

Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies

UV-visible absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of conjugated organic molecules.

The fluorescence properties of this compound, if any, would be dictated by factors such as its structural rigidity and the presence of the nitro group, which is known to often quench fluorescence. The extent of intramolecular charge transfer character in the excited state would also play a crucial role in determining the emission wavelength and quantum yield.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be particularly vital for confirming the molecular formula of this compound.

While direct experimental mass spectrometry data for this compound is not available in the public domain, the fragmentation patterns of related isoquinoline alkaloids offer insights into its expected behavior under mass spectrometric analysis. nih.govresearchgate.net The fragmentation of isoquinoline alkaloids is often characterized by specific cleavage pathways that are influenced by the substituent groups present on the heterocyclic core. nih.gov For instance, common fragmentation behaviors include the loss of small neutral molecules. nih.govresearchgate.net

In a hypothetical analysis of this compound, the molecular ion peak [M]+ would be expected. Subsequent fragmentation might involve the loss of the nitro group (NO2), a common fragmentation pathway for nitroaromatic compounds. Cleavage of the bond connecting the pyrazole ring to the isoquinoline core could also represent a significant fragmentation pathway. The study of similar heterocyclic compounds can provide a basis for predicting these fragmentation patterns, which are instrumental in confirming the compound's structure. researchgate.net

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]+ | Data not available | Data not available | Data not available |

| [M-NO2]+ | Data not available | Data not available | Data not available |

| [Fragment 1] | Data not available | Data not available | Data not available |

| [Fragment 2] | Data not available | Data not available | Data not available |

Note: This table is illustrative and based on expected outcomes, as specific experimental data is not currently published.

X-ray Crystallography for Definitive Solid-State Structural Geometry and Conformation

Currently, there are no published crystal structures for this compound. However, the crystallographic analysis of related pyrazole and quinoline (B57606) derivatives provides a strong foundation for understanding the potential solid-state structure. nih.govresearchgate.net For example, the crystal structure of other pyrazole-containing compounds reveals key details about their molecular geometry and intermolecular interactions. nih.gov Similarly, crystallographic studies of nitroquinoline derivatives offer insights into how the nitro group influences the crystal packing. nih.govresearchgate.net

A successful crystallographic analysis of this compound would yield precise data on its crystal system, space group, and unit cell dimensions. This information is critical for understanding the molecule's solid-state conformation and any intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence its physical properties. researchgate.netnih.gov

Table 2: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Expected Value/Range |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor | Data not available |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. The values are placeholders as no experimental data has been reported.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a principal method in computational quantum chemistry for predicting the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 8-nitro-5-(1H-pyrazol-5-yl)isoquinoline, DFT calculations are instrumental in elucidating its fundamental chemical nature.

While specific experimental data for this compound is not available in the cited literature, a hypothetical optimized structure would likely exhibit planarity, which is a common feature in related aromatic heterocyclic systems. This planarity is essential for enabling electron delocalization across the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-C bond lengths (isoquinoline) | ~1.37-1.42 Å |

| C-N bond lengths (isoquinoline) | ~1.32-1.38 Å |

| C-C bond lengths (pyrazole) | ~1.36-1.40 Å |

| C-N bond lengths (pyrazole) | ~1.33-1.37 Å |

| N-N bond length (pyrazole) | ~1.35 Å |

| C-N bond length (nitro group) | ~1.48 Å |

| N-O bond lengths (nitro group) | ~1.22 Å |

| Dihedral Angle (Isoquinoline-Pyrazole) | ~0-15° |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich pyrazole (B372694) and isoquinoline (B145761) ring systems, while the LUMO would likely be concentrated on the electron-withdrawing nitro group and the isoquinoline core. The presence of the nitro group is anticipated to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and enhancing the molecule's reactivity and potential for charge-transfer interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -3.0 |

| Energy Gap (ΔE) | 3.5 |

Note: The data in this table is hypothetical and illustrates the expected FMO energies from DFT calculations.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These parameters provide a more nuanced understanding of its stability and reactivity.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates resistance to change in electron distribution. A larger value suggests greater stability.

Chemical Softness (S): Calculated as 1 / (2η), it is the reciprocal of hardness and reflects higher reactivity.

The presence of both the electron-donating pyrazole moiety and the electron-withdrawing nitro group on the isoquinoline scaffold would lead to a molecule with a significant dipole moment and a modulated chemical hardness, making it a candidate for various chemical transformations.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 3.0 |

| Electronegativity (χ) | 4.75 |

| Chemical Hardness (η) | 1.75 |

| Chemical Softness (S) | 0.286 |

Note: The data in this table is hypothetical and represents the expected global reactivity parameters derived from FMO energies.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and calculating a score that represents the binding affinity.

Given the prevalence of isoquinoline and pyrazole scaffolds in pharmacologically active compounds, this compound could be docked against a variety of protein targets, such as kinases or other enzymes implicated in disease. The docking results would reveal potential binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and an estimated binding energy. For instance, the nitrogen atoms in the isoquinoline and pyrazole rings could act as hydrogen bond acceptors, while the aromatic rings could engage in pi-pi stacking with aromatic residues in the protein's active site.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing for the assessment of the complex's stability and the conformational changes that may occur upon ligand binding. This provides a more realistic picture of the binding event than the static view offered by molecular docking alone.

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable in applications such as optical switching and frequency conversion. Molecules with large dipole moments, extended conjugation, and significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group often possess high NLO activity.

The structure of this compound, featuring an electron-donating pyrazole ring and a potent electron-withdrawing nitro group connected through a conjugated isoquinoline system, suggests that it could be a promising candidate for NLO applications. Computational methods, particularly DFT, can be used to calculate key NLO parameters:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Calculations of these properties would provide a theoretical assessment of the NLO potential of this compound. A high first hyperpolarizability value, often compared to a standard NLO material like urea, would indicate a strong NLO response and warrant further experimental investigation. The presence of the nitro group is expected to significantly enhance the first hyperpolarizability due to the strong ICT it induces.

Structure Activity Relationship Sar and Mechanistic Organic Chemistry Studies

Elucidation of Structure-Reactivity Relationships within the Isoquinoline-Pyrazole Scaffold

The isoquinoline-pyrazole scaffold is a significant structural motif found in numerous biologically active compounds and pharmacophores. nio.res.in The combination of the π-deficient isoquinoline (B145761) ring and the π-excessive pyrazole (B372694) ring creates a unique electronic environment that governs the molecule's reactivity and interactions. The structure-activity relationships (SAR) of this scaffold are often explored by modifying substituents on both heterocyclic rings to modulate biological activity. nih.govresearchgate.net

The reactivity of the pyrazole moiety is influenced by tautomerism, a phenomenon that can affect its synthetic applications and biological interactions. nih.govresearchgate.net The pyrazole ring contains both an acidic, pyrrole-like nitrogen and a basic, pyridine-like nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. nih.gov In the context of the combined scaffold, the linkage position between the isoquinoline and pyrazole rings is crucial. For instance, pyrazolo[5,1-a]isoquinolines, where the rings are fused, exhibit distinct properties compared to non-fused systems like 8-nitro-5-(1H-pyrazol-5-yl)isoquinoline. nio.res.inresearchgate.net

| Structural Feature | Description | Influence on Reactivity/Activity |

|---|---|---|

| Isoquinoline Ring | A π-deficient heterocyclic system. | Susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. |

| Pyrazole Ring | A 5-membered aromatic ring with two adjacent nitrogen atoms, exhibiting tautomerism. nih.gov | Acts as a versatile building block in synthesis; participates in hydrogen bonding and coordination. nih.govnih.gov |

| Nitro Group (at C8) | A strong electron-withdrawing group. | Activates the isoquinoline ring for nucleophilic aromatic substitution; influences molecular conformation and electronic properties. libretexts.orgwikipedia.org |

| Linkage (C5 of Isoquinoline to Pyrazole) | Single C-C bond connecting the two heterocyclic systems. | Allows for rotational freedom, affecting the molecule's overall conformation and planarity. nih.govacs.org |

Mechanistic Investigations of Nitro Group Chemistry in Isoquinoline Systems

The chemistry of the nitro group on the isoquinoline framework is dominated by its strong electron-withdrawing nature, which profoundly impacts the molecule's reactivity, particularly in reduction and substitution reactions.

Nitroaromatic compounds can undergo reduction to form various products, including nitroso compounds, hydroxylamines, and amines. wikipedia.org The reduction pathway is a cornerstone of the mechanistic aspects of both the toxicity and therapeutic action of many nitroaromatic drugs. nih.gov This process involves electron transfer, which can lead to the formation of reactive oxygen species and oxidative stress. nih.gov In synthetic chemistry, the reduction of a nitro group is a common strategy to introduce an amino group, a versatile functional handle for further molecular elaboration. The specific reagents used for the reduction (e.g., metal hydrides, catalytic hydrogenation) can be selected to control the extent of reduction, allowing for the selective formation of intermediates like nitroso or hydroxylamino derivatives.

Nitroso compounds are key intermediates in the chemistry of nitroarenes. They can be formed through the partial reduction of nitro compounds or via the dehydration of σH adducts in certain nucleophilic substitution reactions. wikipedia.orgmdpi.com For instance, in the amination of 5-nitroisoquinoline, an alternative to the standard oxidative aromatization of the intermediate σH adduct is its dehydration, which leads directly to the formation of corresponding nitroso compounds. mdpi.comresearchgate.net This pathway highlights the dual role of the nitro group, which can act as a hydride acceptor in the absence of an external oxidant. mdpi.com The resulting nitrosoisoquinolines are themselves reactive species, capable of participating in various transformations, including cycloadditions and serving as synthons in organic synthesis. wikipedia.orgresearchgate.net

The nitro group is one of the most powerful activating groups for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Its strong electron-withdrawing ability significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.org For an SNAr reaction to occur, the nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgwikipedia.org In the case of isoquinoline, the nitro group activates the ring system, facilitating the substitution of hydrogen or other leaving groups. mdpi.com

Furthermore, the nitro group can participate in the formation of intramolecular hydrogen bonds (IMHBs), which can significantly affect molecular conformation and properties. nih.gov An IMHB can form between the nitro group's oxygen and a nearby hydrogen donor, such as an N-H group on an adjacent substituent. researchgate.net Theoretical studies on substituted 8-hydroxyquinolines have shown that electron-withdrawing substituents like the nitro group can influence the strength and geometry of IMHBs. nih.gov Such bonds can lock the molecule into a more planar conformation, which in turn affects crystal packing and intermolecular interactions. nih.govmdpi.com

Conformational Analysis and Planarity Effects on Molecular Interactions

The planarity of the isoquinoline scaffold itself can be influenced by its substituents. In some pyrazoloisoquinoline systems, the fusion of the pyrazole ring can lead to non-planar structures where the pyrazole is angled relative to the isoquinoline's carbocyclic ring. acs.org For the title compound, the interaction between the nitro group at the 8-position and the pyrazole ring at the 5-position could introduce steric hindrance, potentially forcing the two rings out of a coplanar arrangement. This deviation from planarity would affect how the molecules pack in a solid state and their interaction with biological macromolecules. X-ray crystallography studies on related substituted isoquinolines have been used to determine their precise three-dimensional structures and confirm the planarity of certain ring systems. nih.govnih.gov

Photo-induced Electron Transfer (PET) Mechanisms in Related Nitroaromatic Systems

Nitroaromatic compounds are potent electron acceptors due to the electron-deficient nature of the nitro group. mdpi.com This property makes them active participants in photo-induced electron transfer (PET) processes. nih.govmdpi.com In a typical PET system involving a nitroaromatic compound, upon photoexcitation of a donor fluorophore, an electron is transferred from the excited donor to the low-lying LUMO of the nitroaromatic acceptor. mdpi.com This process results in the quenching of the donor's fluorescence. mdpi.com

This mechanism is the basis for many fluorescent sensors designed to detect nitroaromatic compounds. mdpi.commdpi.com The efficiency of the PET process is governed by the driving force of the electron transfer and the reorganization energy of the system. nih.govnih.gov While specific studies on this compound are not detailed, its structure suggests it would act as an efficient electron acceptor in PET reactions. The 1,8-naphthalimide (B145957) system, another "push-pull" fluorophore, demonstrates how strong intramolecular charge transfer in the excited state can generate a large dipole moment, influencing subsequent electron transfer events. mdpi.com Similarly, the electronic landscape of the nitro-pyrazolyl-isoquinoline system would be expected to facilitate PET, a property relevant in materials science and the design of chemical sensors.

Advanced Applications in Chemical Biology and Materials Science Academic Focus

Role as Core Scaffolds in Molecular Design for Enzyme Modulation (e.g., Kinases, other enzymes)

The isoquinoline (B145761) and pyrazole (B372694) moieties are independently recognized as "privileged structures" in medicinal chemistry due to their recurrence in a wide array of pharmacologically active compounds, including enzyme inhibitors. nih.govnih.gov The fusion of these two frameworks in a single molecule, as seen in 8-nitro-5-(1H-pyrazol-5-yl)isoquinoline, creates a versatile scaffold for designing potent and selective enzyme modulators.

This structural combination is particularly effective in targeting protein kinases, a class of enzymes frequently implicated in diseases such as cancer and inflammatory disorders. nih.govresearchgate.net The pyrazolopyridine scaffold, a close analogue, has been successfully employed as a hinge-binding core in several kinase inhibitors that have advanced to clinical trials. nih.gov The isoquinoline-pyrazole framework can similarly orient functional groups to interact with key residues in the ATP-binding site of kinases, leading to potent inhibition. For instance, derivatives of pyrazolo[3,4-g]isoquinoline have been synthesized and shown to be a novel family of kinase inhibitors with varying selectivity profiles. researchgate.net The nitro group at the 8-position can further influence the electronic properties of the isoquinoline ring and potentially form specific interactions within the enzyme's active site, enhancing binding affinity and selectivity.

Beyond kinases, these frameworks have been explored for inhibiting other enzymes. Pyrazole-quinoline hybrids have been designed as inhibitors of enzymes like FabH and EGFR, demonstrating the broad applicability of this scaffold in enzyme-targeted drug discovery. nih.gov

The design of enzyme inhibitors using the isoquinoline-pyrazole scaffold is guided by several key principles aimed at optimizing interactions with the target enzyme's active site.

Molecular Hybridization: This core principle involves combining two or more pharmacophores (in this case, isoquinoline and pyrazole) to create a new hybrid molecule with potentially enhanced affinity and a modified pharmacological profile. nih.govnih.gov This approach leverages the known enzyme-binding properties of each fragment.

Hinge-Binding Interaction: In kinase inhibitor design, the nitrogen atoms within the isoquinoline and pyrazole rings are crucial. They can act as hydrogen bond acceptors or donors, mimicking the adenine (B156593) region of ATP to form key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. nih.gov

Exploitation of Hydrophobic Pockets: Substituents on the scaffold can be tailored to fit into specific hydrophobic pockets within the enzyme's active site. Molecular docking studies on related quinazoline (B50416) and pyrazolo[3,4-g]isoquinoline inhibitors have shown that strategic placement of alkyl or aryl groups can lead to favorable hydrophobic interactions, significantly increasing inhibitory potency. researchgate.netnih.govrsc.org

Structure-Activity Relationship (SAR) Guided Optimization: Systematic modification of the core scaffold is essential. For example, studies on pyrazolo[3,4-g]isoquinolines revealed that introducing an alkyl group at one position could modify the kinase inhibition profile, while adding a bromine atom at another position was detrimental to the inhibition of a specific kinase (Haspin). researchgate.net This iterative process of synthesis and biological testing allows for the fine-tuning of inhibitor selectivity and potency.

| Design Principle | Application in Isoquinoline-Pyrazole Scaffolds | Target Enzyme Class (Example) | Ref. |

| Molecular Hybridization | Combining isoquinoline and pyrazole pharmacophores to create novel inhibitors. | Kinases, Bacterial Enzymes (FabH) | nih.govnih.gov |

| Hinge-Binding | Nitrogen atoms in the heterocyclic rings form H-bonds with the kinase hinge region. | Protein Kinases (e.g., VEGFR-2, Haspin) | nih.govresearchgate.net |

| Hydrophobic Pocket Occupancy | Strategic placement of substituents to engage with hydrophobic residues in the active site. | Protein Kinases | researchgate.netrsc.org |

| SAR-Guided Modification | Systematic chemical modification to enhance potency and selectivity. | Protein Kinases | researchgate.net |

Development as Ligands in Transition-Metal Coordination Chemistry and Catalysis

The this compound scaffold possesses multiple nitrogen and oxygen atoms (from the nitro group), making it an excellent candidate for use as a polydentate ligand in coordination chemistry. Both 8-hydroxyquinoline (B1678124) and pyrazole derivatives are well-established ligands capable of forming stable complexes with a wide range of transition metal ions. mdpi.commdpi.comnih.gov

The combination of the pyrazole and isoquinoline rings offers a rigid framework that can pre-organize the nitrogen donor atoms for effective chelation. This chelation can lead to the formation of stable metallo-organic complexes with unique electronic, magnetic, and catalytic properties. For example, related pyrazole-based ligands have been used to form complexes with copper(II) salts, which then act as catalysts for oxidation reactions, mimicking the function of catecholase enzymes. mdpi.com The catalytic activity of such complexes is often dependent on the nature of the ligand, the metal ion, and the solvent. mdpi.com

Furthermore, the introduction of a nitro group at the 8-position of the isoquinoline ring can significantly modulate the electronic properties of the ligand. This electron-withdrawing group can affect the electron density on the coordinating nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes. mdpi.com These tailored electronic properties are crucial for applications in catalysis, where the metal center's redox potential and Lewis acidity need to be finely tuned for optimal performance. The development of rhodium(III) and ruthenium(II) complexes with a related 5-nitro-8-hydroxyquinoline ligand highlights the potential of such scaffolds in creating organometallic compounds with specific biological or catalytic functions. mdpi.com

Exploration of Fluorescent Properties for Advanced Molecular Probes and Sensing Technologies

Both pyrazole and isoquinoline derivatives are known to exhibit fluorescence, a property that can be harnessed for the development of molecular probes and chemical sensors. nih.govnih.gov Pyrazole-based fluorophores are noted for their synthetic versatility and favorable electronic properties, making them suitable for bioimaging applications. nih.gov The fluorescence of the isoquinoline ring system can also be significantly enhanced through protonation or metal ion coordination. researchgate.net

The this compound scaffold integrates these two fluorogenic moieties. The extended π-conjugated system across the molecule provides a basis for intrinsic fluorescence. However, the presence of the electron-withdrawing nitro group can quench this fluorescence through intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes. This "turn-off" state can be modulated by the binding of a target analyte, leading to a "turn-on" fluorescence response, which is a highly desirable feature for a sensor.

Chelation-Enhanced Fluorescence (CHEF) is a primary mechanism by which molecules like this compound can function as fluorescent sensors. nih.gov In the free ligand, the fluorescence is often quenched due to processes like PET, where an electron from a donor part of the molecule (e.g., the pyrazole nitrogen) is transferred to the excited fluorophore (the isoquinoline ring), providing a non-radiative decay pathway.

The CHEF mechanism operates as follows:

Analyte Binding: The pyrazole and isoquinoline nitrogen atoms act as a chelating site for a specific metal ion.

PET Inhibition: Upon coordination with the metal ion, the lone pair of electrons on the nitrogen atoms becomes engaged in the coordinate bond. This lowers the energy of the donor orbital, making the PET process energetically unfavorable.

Rigidity and Fluorescence Enhancement: The chelation restricts intramolecular rotations and vibrations, increasing the rigidity of the molecular structure. This conformational locking reduces energy loss through non-radiative pathways.

Fluorescence "Turn-On": With the non-radiative PET pathway blocked and molecular rigidity increased, the excited state is forced to decay primarily through radiative means, resulting in a significant enhancement of fluorescence intensity. nih.govnih.gov

This principle has been demonstrated in various pyrazole-based sensors for metal ions like Al³⁺ and Hg²⁺, where binding leads to a pronounced increase in fluorescence. nih.gov

The unique electronic structure of this compound makes it a potential candidate for the selective sensing of specific analytes, including electron-deficient nitro-phenolic compounds like picric acid. nih.gov The sensing mechanism for such analytes often relies on different principles than CHEF.

Instead of PET inhibition, the interaction between an electron-rich fluorescent probe and an electron-deficient analyte like picric acid can lead to fluorescence quenching. The primary mechanisms involved are:

Fluorescence Resonance Energy Transfer (FRET): If there is a spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the analyte, energy can be transferred non-radiatively from the excited probe to the analyte.

Photoinduced Electron Transfer (PET): In this context, the excited fluorophore can act as an electron donor, transferring an electron to the electron-deficient nitroaromatic compound, which acts as an acceptor. This process also results in fluorescence quenching. nih.govresearchgate.net

Ground-State Complex Formation: The electron-rich probe and electron-poor analyte can form a non-fluorescent charge-transfer complex in the ground state, leading to a decrease in the observed fluorescence. researchgate.net

Pyrazoline-based probes have demonstrated high selectivity and sensitivity for detecting picric acid over other nitroaromatic compounds, showcasing the potential of the pyrazole moiety in designing sensors for explosives and environmental pollutants. nih.govresearchgate.net The presence of the nitro group on the isoquinoline scaffold itself could further modulate these interactions, potentially enhancing selectivity for specific nitro-phenolic structures.

| Property/Application | Relevant Structural Feature | Underlying Mechanism | Potential Analyte | Ref. |

| Enzyme Inhibition | Isoquinoline-Pyrazole Core | H-bonding, hydrophobic interactions | Protein Kinases | nih.govresearchgate.net |

| Metal Coordination | Pyrazole & Isoquinoline Nitrogens | Chelation | Transition Metals (Cu²⁺, Ni²⁺) | mdpi.comresearchgate.net |

| Fluorescent Sensing (Turn-On) | Chelating N-atoms | Chelation-Enhanced Fluorescence (CHEF) | Metal Ions (Al³⁺) | nih.gov |

| Fluorescent Sensing (Turn-Off) | π-conjugated system | FRET / PET / Complex Formation | Nitro-phenolic compounds | nih.govresearchgate.net |

Future Perspectives and Unaddressed Research Avenues

Innovations in Green Chemistry and Sustainable Synthetic Pathways for Nitro-Isoquinoline-Pyrazoles

The synthesis of complex heterocyclic compounds often involves multi-step processes that can be resource-intensive and generate significant chemical waste. Future research into the synthesis of 8-nitro-5-(1H-pyrazol-5-yl)isoquinoline and related nitro-isoquinoline-pyrazoles is poised to benefit from the principles of green chemistry, aiming for more sustainable and efficient production methods. nih.gov

Current research on related compounds has highlighted several promising green techniques. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for compounds like pyrazolo[4,3-c]quinolines. nio.res.in Another key area is the use of environmentally benign solvents. Ruthenium(II)-catalyzed annulation reactions for creating pyrazolo[5,1-a]isoquinolines have been successfully performed in water and methanol, avoiding hazardous organic solvents. researchgate.net One-pot multicomponent reactions, which combine several synthetic steps into a single procedure, further enhance efficiency and reduce waste, a strategy that has been effectively used for other pyrazole (B372694) derivatives. nio.res.in

Future synthetic strategies for this compound could focus on adapting these methods. Research could explore catalyst-free grinding techniques or ultrasonication, which minimize energy consumption and the need for solvents. nih.gov The development of a one-pot synthesis protocol would be a significant advancement, potentially starting from simple precursors and building the complex hybrid structure in a single, efficient process.

| Green Chemistry Approach | Potential Advantage for Synthesis | Relevance to Nitro-Isoquinoline-Pyrazoles |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased energy efficiency. | Proven effective for related pyrazolo[4,3-c]quinoline systems. nio.res.in |

| Use of Green Solvents (e.g., Water, Methanol) | Reduced toxicity and environmental impact compared to traditional organic solvents. | Successfully used in ruthenium-catalyzed synthesis of pyrazolo[5,1-a]isoquinolines. researchgate.net |

| One-Pot Multicomponent Reactions | Improved atom economy, reduced waste, and simplified purification processes. | A developed strategy for enhancing yields of similar heterocyclic systems. nio.res.in |

| Solvent-Free Grinding/Ultrasonication | Minimizes or eliminates solvent use, lowers energy consumption. | An emerging, eco-friendly technique applied to pyrazoline synthesis. nih.gov |

Application of Machine Learning and Artificial Intelligence in Predicting Molecular Behavior and Properties

The discovery and optimization of new drug candidates is a lengthy and costly process. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate this pipeline. For a molecule like this compound, where experimental data is scarce, in silico methods offer a powerful way to predict its properties and guide future laboratory research.

AI/ML algorithms can be trained on large datasets of known molecules to predict a wide range of characteristics, including physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological activities. This predictive power allows researchers to screen virtual libraries of compounds and prioritize those with the most promising drug-like characteristics for synthesis and testing.

Future research on this compound could employ these computational models to:

Predict Bioactivity: Algorithms can predict the likelihood that the compound will interact with specific biological targets, such as protein kinases or receptors, by comparing its structural features to those of known active molecules.

Forecast ADMET Properties: Early prediction of properties like solubility, permeability, and potential toxicity can help in identifying and mitigating liabilities before significant resources are invested. Studies on pyrazole-hybrid chalcone (B49325) conjugates have successfully used such predictions to evaluate drug-likeness.

Guide Structural Modifications: ML models can suggest modifications to the core structure of this compound to enhance a desired property (e.g., binding affinity for a target) while minimizing undesired effects.

By leveraging AI and ML, researchers can make more informed decisions, reducing the number of necessary experiments and accelerating the path from molecular design to potential therapeutic application.

Exploring New Biological Targets and Mechanisms of Action for Isoquinoline-Pyrazole Hybrids

The true therapeutic potential of this compound lies in identifying its biological targets and understanding its mechanism of action. The constituent parts of the molecule provide clues for investigation. Isoquinoline (B145761) derivatives are known for a vast range of biological activities, including anticancer and antimicrobial effects. nih.gov Similarly, pyrazole-containing compounds are recognized for their anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The nitro group, present on the isoquinoline ring, is also a feature of many bioactive compounds and can significantly influence a molecule's electronic properties and biological interactions. nih.gov

An important unaddressed research avenue is the systematic screening of this compound against various biological targets. Based on the activities of related structures, several areas are particularly promising:

Anticancer Activity: Many isoquinoline and pyrazole hybrids have demonstrated potent anticancer effects. For example, certain tetrahydroisoquinolines bearing a nitrophenyl group have been evaluated as inhibitors of enzymes like RET tyrosine kinase and Heat Shock Protein 90 (HSP90), which are crucial for cancer cell survival. nih.gov Other nitro-containing isoquinoline derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Future studies should investigate whether this compound acts on similar targets or through related mechanisms.

Antimicrobial Properties: The fusion of heterocyclic rings is a well-established strategy for developing new antimicrobial agents. Given that both pyrazole and isoquinoline scaffolds are found in compounds with antibacterial and antifungal activity, this hybrid molecule warrants investigation against a panel of pathogenic microbes. nio.res.inresearchgate.net

Enzyme Inhibition: The structural features of this hybrid molecule make it a candidate for inhibiting various enzymes. Molecular docking studies on related compounds have suggested interactions with targets like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nio.res.in

| Potential Biological Target Class | Example Targets from Related Compounds | Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, RET, HSP90 | Oncology nio.res.innih.gov |

| Cell Cycle Proteins | Cyclin-Dependent Kinases (CDKs) | Oncology nih.gov |

| Apoptosis Regulators | Caspases, Bcl-2 family proteins | Oncology |

| Bacterial Enzymes | DNA gyrase, Dihydrofolate reductase | Infectious Diseases |

Systematic screening and detailed mechanistic studies will be crucial to unlock the therapeutic potential of this compound and define its place within the landscape of medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。